molecular formula C11H12N4O7S B14472344 S-(2,4-Dinitrophenyl)-L-cysteinylglycine CAS No. 69220-95-7

S-(2,4-Dinitrophenyl)-L-cysteinylglycine

Cat. No.: B14472344
CAS No.: 69220-95-7
M. Wt: 344.30 g/mol
InChI Key: JUMIEBAUMAMDRY-ZETCQYMHSA-N
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Description

S-(2,4-Dinitrophenyl)-L-cysteinylglycine: is a synthetic compound that combines the properties of 2,4-dinitrophenyl groups with the amino acids L-cysteine and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dinitrophenyl)-L-cysteinylglycine typically involves the reaction of 2,4-dinitrophenylhydrazine with L-cysteine and glycine. The process begins with the preparation of 2,4-dinitrophenylhydrazine, which is then reacted with L-cysteine in the presence of a suitable solvent and catalyst. The resulting intermediate is further reacted with glycine to form the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: S-(2,4-Dinitrophenyl)-L-cysteinylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Molecular Targets and Pathways: S-(2,4-Dinitrophenyl)-L-cysteinylglycine exerts its effects through interactions with specific molecular targets, such as proteins and enzymes. The 2,4-dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function. This interaction can modulate enzymatic activity, protein-protein interactions, and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: S-(2,4-Dinitrophenyl)-L-cysteinylglycine is unique due to the presence of both L-cysteine and glycine residues, which provide additional functional groups for chemical reactions and interactions. This makes it a versatile compound with a wide range of applications in different fields .

Properties

CAS No.

69220-95-7

Molecular Formula

C11H12N4O7S

Molecular Weight

344.30 g/mol

IUPAC Name

2-[[(2R)-2-amino-3-(2,4-dinitrophenyl)sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C11H12N4O7S/c12-7(11(18)13-4-10(16)17)5-23-9-2-1-6(14(19)20)3-8(9)15(21)22/h1-3,7H,4-5,12H2,(H,13,18)(H,16,17)/t7-/m0/s1

InChI Key

JUMIEBAUMAMDRY-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)N

Origin of Product

United States

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